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Compound of Interest

Compound Name: ER Flipper-TR 28

Cat. No.: B15553085 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The endoplasmic reticulum (ER) is a central organelle involved in a myriad of cellular

processes, including protein synthesis and folding, lipid biosynthesis, and calcium

homeostasis. The physical and functional interaction of the ER with other organelles is critical

for cellular function. ER Flipper-TR is a fluorescent probe that specifically targets the ER

membrane and reports on membrane tension through changes in its fluorescence lifetime.

Visualizing the ER in the context of other cellular compartments is essential for understanding

the intricate interplay between organelles. This document provides detailed protocols for co-

staining the endoplasmic reticulum using ER Flipper-TR with markers for other key organelles:

mitochondria, the Golgi apparatus, lysosomes, and the nucleus.

ER Flipper-TR Properties
ER Flipper-TR is a live-cell imaging probe that spontaneously localizes to the ER membrane.

Its fluorescence lifetime, rather than intensity, is a sensitive indicator of membrane tension.
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Property Value

Excitation Maximum ~480 nm[1][2][3]

Emission Maximum ~600 nm[1][2][3]

Recommended Excitation Laser 488 nm[1][2][3][4][5]

Recommended Emission Filter 575-625 nm bandpass[1][2][3][4][5]

Staining Type Live-cell imaging

Co-staining Experimental Workflows
General Workflow for Co-staining
The following diagram outlines the general workflow for co-staining live cells with ER Flipper-

TR and another organelle marker.
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Cell Preparation

Staining

Imaging

Culture cells on imaging-suitable plates

Incubate with organelle marker

Sequential Staining

Wash with imaging medium

Incubate with ER Flipper-TR

Wash with imaging medium

Acquire images using appropriate filter sets

Click to download full resolution via product page

Caption: General sequential staining workflow for co-labeling organelles.

Protocols for Co-staining ER Flipper-TR
The following protocols are designed for live-cell imaging and have been optimized for spectral

compatibility with ER Flipper-TR. It is recommended to perform single-stain controls to confirm
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localization and to check for any bleed-through between channels with your specific imaging

setup.

Live-Cell Imaging Buffer
For optimal results and to maintain cell health during imaging, it is recommended to use a live-

cell imaging solution, such as Hank's Balanced Salt Solution (HBSS) supplemented with

calcium and magnesium, or a commercially available live-cell imaging buffer. Phenol red-free

media is also recommended to reduce background fluorescence.

Co-staining of ER and Mitochondria
Mitochondrial Marker: MitoTracker™ Green FM

Excitation/Emission: ~490/516 nm

Properties: Covalently binds to mitochondrial proteins, independent of mitochondrial

membrane potential.

Co-staining Protocol:
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Step Procedure Notes

1.

Prepare a 1 mM stock solution

of MitoTracker™ Green FM in

anhydrous DMSO.

2.

Culture cells on a glass-bottom

dish or chamber slide to the

desired confluency.

3.

Dilute the MitoTracker™ Green

FM stock solution to a final

working concentration of 100-

200 nM in pre-warmed serum-

free medium or live-cell

imaging buffer.

4.

Remove the culture medium

and wash the cells once with

pre-warmed live-cell imaging

buffer.

5.

Incubate the cells with the

MitoTracker™ Green FM

working solution for 15-30

minutes at 37°C.

6.

Wash the cells twice with pre-

warmed live-cell imaging

buffer.

7.

Prepare a 1 µM working

solution of ER Flipper-TR in

pre-warmed live-cell imaging

buffer from a 1 mM DMSO

stock.

8.

Incubate the cells with the ER

Flipper-TR working solution for

15 minutes at 37°C.[4]
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9.

Wash the cells once with pre-

warmed live-cell imaging

buffer.

The probe does not need to be

completely removed as it is

only fluorescent in

membranes.[4]

10.
Image the cells immediately in

live-cell imaging buffer.

Acquire the green

(MitoTracker) and red (ER

Flipper-TR) channels

sequentially to minimize bleed-

through.

Quantitative Data Summary:

Parameter ER Flipper-TR MitoTracker™ Green FM

Excitation (nm) ~480 ~490

Emission (nm) ~600 ~516

Recommended Working

Concentration
1 µM 100-200 nM

Incubation Time 15 min 15-30 min

Co-staining of ER and Golgi Apparatus
Golgi Marker: BODIPY™ FL C5-Ceramide

Excitation/Emission: ~505/511 nm

Properties: A fluorescent lipid analog that localizes to the Golgi apparatus.

Co-staining Protocol:
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Step Procedure Notes

1.

Prepare a 5 mM stock solution

of BODIPY™ FL C5-Ceramide

in DMSO.

2.

Culture cells on a glass-bottom

dish or chamber slide to the

desired confluency.

3.

Dilute the BODIPY™ FL C5-

Ceramide stock solution to a

final working concentration of 5

µM in pre-warmed serum-free

medium or live-cell imaging

buffer.

4.

Remove the culture medium

and wash the cells once with

pre-warmed live-cell imaging

buffer.

5.

Incubate the cells with the

BODIPY™ FL C5-Ceramide

working solution for 30 minutes

at 4°C.

Incubation at 4°C allows the

probe to accumulate in the

Golgi.

6.
Wash the cells twice with ice-

cold live-cell imaging buffer.

7.

Add pre-warmed live-cell

imaging buffer and incubate for

a further 30 minutes at 37°C.

This "chase" period allows for

the proper localization of the

probe to the Golgi.

8.

Wash the cells once with pre-

warmed live-cell imaging

buffer.

9. Prepare a 1 µM working

solution of ER Flipper-TR in

pre-warmed live-cell imaging
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buffer from a 1 mM DMSO

stock.

10.

Incubate the cells with the ER

Flipper-TR working solution for

15 minutes at 37°C.[4]

11.

Wash the cells once with pre-

warmed live-cell imaging

buffer.

12.
Image the cells immediately in

live-cell imaging buffer.

Acquire the green (BODIPY)

and red (ER Flipper-TR)

channels sequentially.

Quantitative Data Summary:

Parameter ER Flipper-TR BODIPY™ FL C5-Ceramide

Excitation (nm) ~480 ~505

Emission (nm) ~600 ~511

Recommended Working

Concentration
1 µM 5 µM

Incubation Time 15 min
30 min at 4°C, then 30 min at

37°C

Co-staining of ER and Lysosomes
Lysosomal Marker: LysoTracker™ Green DND-26

Excitation/Emission: ~504/511 nm

Properties: A fluorescent acidotropic probe that accumulates in acidic organelles like

lysosomes.

Co-staining Protocol:
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Step Procedure Notes

1.

Prepare a 1 mM stock solution

of LysoTracker™ Green DND-

26 in DMSO.

2.

Culture cells on a glass-bottom

dish or chamber slide to the

desired confluency.

3.

Dilute the LysoTracker™

Green DND-26 stock solution

to a final working concentration

of 50-75 nM in pre-warmed

serum-free medium or live-cell

imaging buffer.

4.

Remove the culture medium

and wash the cells once with

pre-warmed live-cell imaging

buffer.

5.

Incubate the cells with the

LysoTracker™ Green DND-26

working solution for 30 minutes

at 37°C.

6.

Wash the cells twice with pre-

warmed live-cell imaging

buffer.

7.

Prepare a 1 µM working

solution of ER Flipper-TR in

pre-warmed live-cell imaging

buffer from a 1 mM DMSO

stock.

8.

Incubate the cells with the ER

Flipper-TR working solution for

15 minutes at 37°C.[4]
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9.

Wash the cells once with pre-

warmed live-cell imaging

buffer.

10.
Image the cells immediately in

live-cell imaging buffer.

Acquire the green

(LysoTracker) and red (ER

Flipper-TR) channels

sequentially.

Quantitative Data Summary:

Parameter ER Flipper-TR
LysoTracker™ Green DND-
26

Excitation (nm) ~480 ~504

Emission (nm) ~600 ~511

Recommended Working

Concentration
1 µM 50-75 nM

Incubation Time 15 min 30 min

Co-staining of ER and Nucleus
Nuclear Marker: Hoechst 33342

Excitation/Emission: ~350/461 nm (when bound to DNA)

Properties: A cell-permeant dye that binds to the minor groove of DNA.

Co-staining Protocol:
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Step Procedure Notes

1.

Prepare a 10 mg/mL stock

solution of Hoechst 33342 in

water.

2.

Culture cells on a glass-bottom

dish or chamber slide to the

desired confluency.

3.

Dilute the Hoechst 33342

stock solution to a final working

concentration of 1-5 µg/mL in

pre-warmed serum-free

medium or live-cell imaging

buffer.

4.

Remove the culture medium

and wash the cells once with

pre-warmed live-cell imaging

buffer.

5.

Incubate the cells with the

Hoechst 33342 working

solution for 10-20 minutes at

37°C.

6.

Wash the cells twice with pre-

warmed live-cell imaging

buffer.

7.

Prepare a 1 µM working

solution of ER Flipper-TR in

pre-warmed live-cell imaging

buffer from a 1 mM DMSO

stock.

8.

Incubate the cells with the ER

Flipper-TR working solution for

15 minutes at 37°C.[4]
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9.

Wash the cells once with pre-

warmed live-cell imaging

buffer.

10.
Image the cells immediately in

live-cell imaging buffer.

Acquire the blue (Hoechst) and

red (ER Flipper-TR) channels

sequentially.

Quantitative Data Summary:

Parameter ER Flipper-TR Hoechst 33342

Excitation (nm) ~480 ~350

Emission (nm) ~600 ~461

Recommended Working

Concentration
1 µM 1-5 µg/mL

Incubation Time 15 min 10-20 min

Inter-organellar Communication and Signaling
Pathways
The co-localization of the ER with other organelles is often indicative of direct membrane

contact sites that facilitate crucial signaling and exchange processes.

ER-Mitochondria Crosstalk
The ER and mitochondria form specialized membrane contact sites known as Mitochondria-

Associated Membranes (MAMs). These sites are critical for several cellular functions.
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MAM Functions

Endoplasmic Reticulum
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Caption: Key functions mediated by ER-Mitochondria contact sites (MAMs).

ER-Golgi Trafficking
The ER and Golgi apparatus are key components of the secretory pathway. Proteins and lipids

are synthesized in the ER and transported to the Golgi for further processing and sorting.
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Caption: Vesicular transport between the ER and the Golgi apparatus.

ER-Lysosome Communication
ER-lysosome contact sites are involved in the regulation of lysosomal function, positioning, and

nutrient sensing.
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ER-Lysosome Contact Functions

Endoplasmic Reticulum

Calcium SignalingLipid ExchangeLysosome Positioning

Lysosome

Endoplasmic Reticulum

Unfolded Protein Response
(ER Stress)

Senses misfolded proteins

Nucleus

Gene Transcription
(e.g., Chaperones)

Activates

Signal Transduction Alleviates ER stress

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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